N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide
Description
The compound N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanylacetamide group containing an N-methylmethanesulfonamido moiety. The 5-position of the thiadiazole ring is modified with a carbamoylmethylsulfanyl group derived from 2-fluorophenyl. The 2-fluorophenyl group may enhance metabolic stability and target specificity compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O4S3/c1-20(27(2,23)24)7-11(21)17-13-18-19-14(26-13)25-8-12(22)16-10-6-4-3-5-9(10)15/h3-6H,7-8H2,1-2H3,(H,16,22)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGWPOIWMNEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide is a complex compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₆FN₅O₄S₃
- Molecular Weight : 433.5 g/mol
- CAS Number : 1226432-11-6
Biological Activity Overview
-
Antimicrobial Properties :
- The 1,3,4-thiadiazole moiety is known for its antimicrobial activity. Compounds containing this scaffold exhibit a range of biological activities including antibacterial and antifungal effects .
- Studies have shown that derivatives of 1,3,4-thiadiazole can inhibit various pathogens, making them promising candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects :
- Anticancer Activity :
- Mechanisms of Action :
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of thiadiazole derivatives, a compound similar to this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial efficacy .
Case Study: Anticancer Activity
Another investigation focused on the anticancer effects of thiadiazole derivatives using human cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against specific cancer types. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide is C14H16FN5O4S3, with a molecular weight of approximately 433.49 g/mol. Its structure features a thiadiazole ring, which is known for its biological activity, making it a valuable scaffold for drug design .
Medicinal Chemistry Applications
- Anticancer Activity :
-
Anti-inflammatory Properties :
- The compound has been evaluated for its potential as an anti-inflammatory agent. In silico studies using molecular docking techniques suggest that it may inhibit enzymes such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes . This positions the compound as a candidate for further development in treating inflammatory diseases.
- Antimicrobial Activity :
Case Study 1: Anticancer Screening
A study explored the anticancer potential of various thiadiazole derivatives, including those similar to this compound. The results demonstrated that modifications to the thiadiazole moiety significantly influenced cytotoxicity against human cancer cell lines. Compounds with fluorinated phenyl groups exhibited enhanced potency due to increased lipophilicity and better interaction with cellular targets .
Case Study 2: In Silico Docking Studies
In a comprehensive docking study aimed at identifying potential inhibitors of inflammatory pathways, the compound was assessed for binding affinity to 5-lipoxygenase. The results indicated strong binding interactions, suggesting its utility as a lead compound for developing new anti-inflammatory drugs .
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The target compound’s 1,3,4-thiadiazole core is shared with multiple analogs, but substituent variations critically influence activity:
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The target’s 2-fluorophenyl group may improve lipophilicity and receptor binding compared to chlorophenyl analogs (e.g., ) due to fluorine’s electronegativity and smaller steric profile .
- Sulfonamido vs. Phenoxy/Acetamide: The N-methylmethanesulfonamido group in the target compound could enhance solubility and metabolic resistance compared to phenoxy () or simple acetamide () substituents .
Physicochemical Properties
- Molecular Weight : Estimated at ~480–500 g/mol (comparable to : 499.26 g/mol and : 444.48 g/mol).
- Solubility: The sulfonamido group likely improves aqueous solubility versus non-polar benzyl or trifluoromethyl analogs () .
- Lipophilicity (LogP) : Predicted higher than ’s oxadiazole derivatives due to the fluorophenyl group but lower than benzylsulfanyl analogs () .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as stoichiometry (e.g., molar ratios of thiadiazole and acetamide precursors), solvent selection (polar aprotic solvents for nucleophilic substitutions), and reaction time. For example, refluxing with acetic anhydride under controlled conditions (60–80°C, 30–60 minutes) can enhance acylation efficiency. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) effectively removes by-products .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve crystal packing and confirm stereochemistry using SHELX refinement (e.g., SHELXL for small-molecule refinement) .
- NMR spectroscopy : Employ H/C NMR to verify functional groups (e.g., sulfonamide protons at δ 3.1–3.3 ppm, fluorophenyl aromatic signals) .
- FTIR : Identify key vibrations (e.g., C=O stretch at ~1680 cm, S–N bonds at ~1150 cm) .
Q. What purification methods are critical for removing synthetic by-products?
- Methodological Answer : Use gradient elution in column chromatography (e.g., dichloromethane/methanol) to separate polar impurities. For crystalline products, slow evaporation of ethanolic solutions at 4°C enhances crystal purity. Centrifugation and vacuum filtration minimize residual solvents .
Advanced Research Questions
Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer : Re-evaluate computational models (e.g., adjust basis sets like 6-311++G** in DFT calculations) to account for solvent effects or conformational flexibility. Validate results by cross-referencing multiple techniques:
Q. What experimental design strategies are recommended for reaction parameter optimization?
- Methodological Answer : Implement Design of Experiments (DoE) to systematically vary factors (temperature, catalyst loading, pH). Use response surface methodology (RSM) to identify optimal conditions. For continuous synthesis, adopt flow-chemistry setups (e.g., microreactors) to enhance reproducibility and scalability .
Q. What methodologies are appropriate for evaluating the compound’s bioactivity in pharmacological studies?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., kinase assays using fluorescence-based protocols) or cytotoxicity (MTT assays on cancer cell lines) .
- In silico docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Q. How can density functional theory (DFT) be applied to predict electronic properties?
Q. What accelerated stability testing protocols are advised for assessing degradation under various conditions?
- Methodological Answer : Conduct forced degradation studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
